![molecular formula C19H25N5O3 B2892777 8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-11-3](/img/structure/B2892777.png)
8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Notably, compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed potential as an antidepressant in preclinical in vivo studies, suggesting the importance of fluorinated arylpiperazinylalkyl derivatives of this compound class for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Receptor Affinity and Selectivity
Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors highlighted a spectrum of receptor activities. Compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were identified as potent ligands for 5-HT1A and 5-HT7 receptors, indicating the critical role of this substituent for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 (Zagórska et al., 2015).
Antiviral Activity
Imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogues containing a bridgehead nitrogen atom, were synthesized, including 2-aminoimidazo[1,2-a]-s-triazin-4-one and its nucleoside and nucleotide derivatives. These compounds were tested against various viruses, showing moderate activity against rhinovirus at nontoxic dosage levels, indicating the potential of imidazo[1,2-a] derivatives for antiviral applications (Kim et al., 1978).
Antagonistic Activity Towards Adenosine Receptors
Novel 1-benzyl-3-propyl-1H,6H-pyrrolo[2,1-f]purine-2,4-diones and 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones were synthesized and identified as potent and selective antagonists of the A3 adenosine receptors. These findings highlight the therapeutic potential of these derivatives in modulating adenosine receptor activities, with specific compounds showing high affinity towards the A3 subtype (Baraldi et al., 2005).
properties
IUPAC Name |
6-cyclohexyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-11(25)10-22-17(26)15-16(21(4)19(22)27)20-18-23(12(2)13(3)24(15)18)14-8-6-5-7-9-14/h14H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCHOVDJNSSBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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